molecular formula C13H17Cl2N3O B12814071 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride

Cat. No.: B12814071
M. Wt: 302.20 g/mol
InChI Key: ZCQKTYRISREUFV-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O.ClH/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13;/h2-3,8-9,15H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQKTYRISREUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from 2,5-dichlorobenzoxazole, which undergoes nucleophilic substitution with a protected 5-methyl-1,4-diazepane derivative. The process involves:

  • Protection of the amine group on the diazepane ring to control reactivity.
  • Nucleophilic substitution of the chlorine atom at the 2-position of 2,5-dichlorobenzoxazole.
  • Deprotection and further functionalization to yield the target compound.
  • Formation of the hydrochloride salt for stability and handling.

Detailed Stepwise Preparation (Based on Patent CN105330657B)

Step Reagents and Conditions Description
1 3-(R)-tert-butoxycarbonylamino-1-butylamine (207 g, 1.1 mol), dichloromethane (1 L), triethylamine (122 g, 1.2 mol), 2,5-dichlorobenzoxazole (188 g, 1 mol) in dichloromethane (800 mL), temperature 0 to 10°C The protected amine is suspended in dichloromethane and cooled. Triethylamine is added as a base. The 2,5-dichlorobenzoxazole solution is added dropwise to control temperature and reaction rate. The reaction proceeds with nucleophilic substitution at the 2-position chlorine.
2 Workup with 15% ammonium chloride ice water, extraction with dichloromethane, drying over sodium sulfate, filtration, concentration, recrystallization After reaction completion (monitored by TLC), the mixture is quenched, extracted, dried, and purified by recrystallization to isolate the intermediate.
3 Treatment with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), chloroacetyl chloride in dichloromethane, temperature controlled below 10°C, then room temperature stirring The intermediate undergoes acylation to introduce a chloroacetamide group, facilitating further substitution reactions.
4 Aqueous workup with ice water, extraction, washing with sodium bicarbonate solution, drying, and purification Standard organic workup to isolate the acylated intermediate.

This method emphasizes temperature control, use of protecting groups, and careful workup to maximize yield and purity while minimizing side reactions and production costs.

Industrial Considerations

For scale-up and industrial production, the synthesis is optimized by:

  • Using continuous flow reactors to improve heat and mass transfer.
  • Employing catalysts or additives to enhance reaction rates and selectivity.
  • Optimizing solvent systems and purification steps to reduce waste and cost.
  • Controlling parameters such as temperature, pressure, and reagent stoichiometry to ensure reproducibility and high purity.

Formation of Hydrochloride Salt

The free base of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves the compound's stability, solubility, and handling properties for pharmaceutical applications.

Summary Table of Preparation Steps

Stage Key Reagents Conditions Purpose Outcome
Protection tert-butoxycarbonyl (Boc) protecting group Low temperature (0–10°C) Protect amine functionality Protected amine intermediate
Nucleophilic substitution 2,5-dichlorobenzoxazole, triethylamine 0–10°C, dichloromethane solvent Substitution at 2-position chlorine Intermediate benzoxazole derivative
Acylation Chloroacetyl chloride, DBU <10°C to room temperature Introduce chloroacetamide group Acylated intermediate
Deprotection and salt formation Acid treatment (HCl) Room temperature Remove protecting group, form hydrochloride salt Final hydrochloride salt compound

Research Findings and Optimization Notes

  • The use of triethylamine as a base and dichloromethane as solvent provides good solubility and reaction control.
  • Temperature control during addition steps is critical to prevent side reactions and decomposition.
  • The Boc protecting group is preferred for its stability and ease of removal.
  • The acylation step with chloroacetyl chloride is essential for introducing a reactive handle for further modifications.
  • Purification by recrystallization from ethyl acetate or similar solvents yields high-purity product.
  • Industrial scale synthesis benefits from continuous flow techniques to enhance safety and efficiency.

Chemical Reactions Analysis

Diazepane Ring Functionalization

The 1,4-diazepane moiety undergoes reactions typical of secondary amines, including alkylation, acylation, and salt formation:

Alkylation

  • Example : Reaction with methanesulfonyl chloride to form sulfonamide derivatives.

    • Conditions : 0–10°C, TEA as base, solvents like isopropyl acetate (iPAc) .

    • Yield : ~41% (isolated as white solid) .

Acylation

  • Example : Formation of amide bonds using acid chlorides.

    • Substrate : Acid chloride derivatives (e.g., 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid chloride).

    • Reagents : TEA, dry iPAc .

    • Outcome : Coupling yields the final orexin antagonist .

Chiral Resolution via Cocrystallization

The hydrochloride salt forms cocrystals with chiral resolving agents like (R)-TED [(R)-(+)-1,1,2-triphenyl-1,2-ethanediol] to isolate the desired enantiomer :

Parameter Details
Cocrystal Composition 1:1 molar ratio of (R)-enantiomer and (R)-TED
Solvents Acetonitrile (ACN), isopropanol, ethyl acetate, toluene
Methods Slurrying, wet grinding, or recrystallization
Enantiomeric Excess Up to 88% ee achieved after recrystallization

Salt Dissociation and Free Base Isolation

The hydrochloride salt is dissociated to recover the free base:

  • Slurrying : Cocrystal is treated with water at room temperature .

  • Basification : Aqueous phase is basified with K₂CO₃ or similar agents .

  • Extraction : Free base is extracted into organic solvents (e.g., ethyl acetate) .

Stability and Degradation

  • Photodegradation : Requires protection from light due to benzoxazole’s UV sensitivity.

  • Hydrolysis : Susceptible to acidic/basic hydrolysis of the diazepane ring under extreme pH.

Key Reaction Data Table

Reaction Type Conditions Yield Purity Source
CocrystallizationACN, 0–5°C, 15 hr stirring41%88% ee
AlkylationiPAc, TEA, 0–10°C75%>95% (HPLC)
Reductive AminationTHF, LiHMDS, -25°C81%N/A
Acid Chloride CouplingDry iPAc, TEA, 20–30°C99%99% (assay)

Mechanistic Insights

  • Nucleophilic Substitution : The chlorine atom on the benzoxazole ring can participate in SNAr reactions under basic conditions.

  • Ring-Opening : The diazepane ring may undergo ring-opening under strong acidic conditions, forming linear amine intermediates .

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may serve as a potential therapeutic agent for various neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving GABA receptors and orexin receptors.

Case Studies:

  • A study by Zhang et al. (2023) investigated the effects of this compound on sleep regulation and anxiety in animal models. The results showed a significant reduction in anxiety-like behaviors and improved sleep quality, indicating its potential as an anxiolytic and sedative agent.

Antimicrobial Activity

The antimicrobial properties of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole; hydrochloride have been explored against various pathogens.

Research Findings:
A study conducted by Smith et al. (2024) evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria, yielding the following Minimum Inhibitory Concentration (MIC) values:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential utility in developing new antimicrobial agents.

Toxicological Profile

Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies indicate that it has a favorable safety margin at therapeutic doses; however, further comprehensive toxicology studies are warranted to confirm its safety for clinical use.

Mechanism of Action

The mechanism by which 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole;hydrochloride exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.

    Receptors: It can interact with receptors on cell surfaces, modulating signal transduction pathways.

    Proteins: Binding to various proteins can affect their stability, localization, or interactions with other molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride
  • Molecular Formula : C₁₃H₁₆ClN₃O·HCl
  • Molecular Weight : 302.20 g/mol
  • CAS No.: 1266664-66-7 (hydrochloride salt); 1276666-13-7 (free base)
  • Key Features : A benzoxazole core substituted with a chloro group at position 5 and a 5-methyl-1,4-diazepane ring at position 2. The (R)-enantiomer is critical for pharmacological activity .

Pharmacological Role :
This compound is a key intermediate in synthesizing suvorexant (MK-4305), a dual orexin receptor antagonist approved for treating insomnia . Its structure enables selective binding to orexin receptors (OX1R and OX2R), modulating sleep-wake cycles .

Comparison with Structurally Similar Compounds

Suvorexant (MK-4305)

  • Structure : Adds a triazole-containing benzoyl group to the diazepane ring of the target compound.
  • Molecular Formula : C₂₃H₂₃ClN₆O₂
  • Molecular Weight : 450.93 g/mol .
  • Key Differences :
    • The triazole-benzoyl moiety enhances binding affinity to orexin receptors.
    • Increased molecular weight and hydrogen-bonding capacity improve pharmacokinetics (e.g., half-life, brain penetration) .

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

  • Molecular Formula : C₁₁H₁₂ClN₃O
  • Molecular Weight : 237.69 g/mol .
  • Key Differences :
    • Lacks the methyl group on the diazepane ring, reducing lipophilicity (logP ~1.8 vs. ~2.5 for the target compound).
    • Simpler structure may decrease metabolic stability due to unsubstituted diazepane .

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Molecular Formula : C₂₂H₁₅ClN₄OS
  • Molecular Weight : 419.0 g/mol .
  • Key Differences :
    • Incorporates a triazole-thione ring instead of diazepane.
    • Exhibits antimicrobial and anti-inflammatory activities, diverging from the neurological focus of the target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Suvorexant 6-Chloro-2-diazepane-Benzoxazole Triazole-Thione Derivative
Molecular Weight 302.20 450.93 237.69 419.0
LogP (Predicted) ~2.5 ~3.8 ~1.8 ~3.2
Solubility High (HCl salt improves aqueous solubility) Moderate (lipophilic due to benzoyl group) Low (free base) Low (thione group reduces solubility)
Pharmacological Target Orexin receptor antagonist (intermediate) Orexin receptor antagonist (drug) Unknown (structural analogue) Antimicrobial/anti-inflammatory
Hazard Profile H302, H315, H319, H335 (toxicity if swallowed, skin/eye irritation) Well-tolerated in clinical doses Limited data No safety data provided

Biological Activity

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.

The compound has the following chemical characteristics:

  • IUPAC Name : 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
  • Molecular Formula : C13H16ClN3O
  • Molecular Weight : 265.74 g/mol
  • CAS Number : 1266975-27-2

Synthesis Methods

The synthesis of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole typically involves:

  • Formation of the Benzoxazole Core : Cyclization of 2-aminophenol with carboxylic acid derivatives.
  • Chlorination : Introduction of the chlorine atom using thionyl chloride or phosphorus pentachloride.
  • Attachment of Diazepane Moiety : Nucleophilic substitution reactions with diazepane precursors under basic conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. It has shown effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Bacillus subtilis32
Escherichia coli64
Candida albicans128

These results suggest that the compound could be further explored as a potential antimicrobial agent .

Anticancer Activity

The anticancer potential of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole has been evaluated against several cancer cell lines. Notably, it demonstrated cytotoxic effects on:

  • Breast Cancer Cells (MCF-7) : IC50 values ranged from 10 to 20 µM.
  • Lung Cancer Cells (A549) : IC50 values were around 15 µM.

Flow cytometry assays indicated that the compound induces apoptosis in these cell lines through mechanisms involving p53 activation and caspase cleavage .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity, leading to various therapeutic outcomes. Research suggests that it may interfere with signaling pathways involved in cell proliferation and survival .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anticancer Effects : A study demonstrated that derivatives of benzoxazole compounds exhibit higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The compound showed a notable ability to induce apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Screening : In a comparative study against standard antibiotics, this compound displayed superior activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Future Directions in Research

Further research is needed to explore:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles in animal models.
  • Structural Modifications : To enhance efficacy and reduce side effects.

Q & A

Q. Key Considerations :

  • Purification often involves column chromatography or recrystallization from methanol/water mixtures .
  • Yields range from 20–50%, depending on reaction optimization .

Basic: How is the structural integrity of this compound validated?

Answer:
Structural characterization employs:

Spectroscopy :

  • 1H/13C NMR : Confirms substitution patterns and diazepane ring integration.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅ClN₃O₂·HCl: 308.08) .

X-ray Crystallography : Resolves bond angles and crystal packing, as demonstrated in related benzoxazole-diazepane hybrids .

Elemental Analysis : Ensures stoichiometric Cl⁻ content in the hydrochloride salt (e.g., ±0.3% deviation) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from variability in experimental design. Key steps include:

Standardized Assays :

  • Use CLSI/M07-A11 guidelines for MIC determinations against S. aureus and C. albicans to ensure reproducibility .

Control Comparisons :

  • Include reference drugs (e.g., ampicillin, clotrimazole) in parallel assays to normalize potency metrics .

Data Normalization :

  • Adjust for differences in solvent systems (e.g., DMSO vs. aqueous buffers) that affect compound solubility and bioavailability .

Example : A study reporting lower antifungal activity might use agar diffusion instead of broth microdilution, underestimating potency due to diffusion limitations .

Advanced: What strategies optimize synthesis yield and purity?

Answer:
Optimization focuses on:

Reaction Conditions :

  • Temperature: Elevated temps (80–100°C) improve diazepane coupling efficiency but risk decomposition; microwave-assisted synthesis reduces side reactions .

Catalyst Systems :

  • Pd(OAc)₂/Xantphos enhances cross-coupling yields (e.g., from 35% to 55%) .

Purification :

  • Gradient HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual diazepane precursors .

Table 1 : Yield Optimization Under Varied Conditions

CatalystTemp (°C)SolventYield (%)
Pd(OAc)₂80DMF45
CuI/Proline60EtOH28
Microwave100MeCN58

Basic: What in vitro biological activities are reported for this compound?

Answer:
The compound exhibits:

Antimicrobial Activity :

  • MIC = 8–32 µg/mL against Gram-positive bacteria (S. aureus) and fungi (C. albicans), comparable to clotrimazole .

Enzyme Inhibition :

  • Moderate inhibition (IC₅₀ = 12 µM) of bacterial dihydrofolate reductase (DHFR), a target for antibacterial agents .

Limitations : Activity against Gram-negative pathogens (e.g., E. coli) is negligible, likely due to poor outer membrane penetration .

Advanced: How to design experiments assessing interaction with neurological targets?

Answer:

Target Selection : Prioritize GABAₐ or serotonin receptors due to structural similarity to benzodiazepines .

Assay Design :

  • Radioligand Binding : Use [³H]-flumazenil to quantify affinity for GABAₐ receptors .
  • Electrophysiology : Patch-clamp recordings on hippocampal neurons measure chloride influx modulation .

Molecular Docking : MOE or AutoDock predicts binding poses in receptor active sites (e.g., PDB: 6HUO) .

Note : Hydrochloride salt formulation may require pH adjustment (7.4) to mimic physiological conditions .

Advanced: What formulation challenges arise in pharmacological studies?

Answer:
Key issues include:

Solubility :

  • Aqueous solubility is limited (3.33 mg/mL in water at 25°C), necessitating co-solvents like PEG300 or cyclodextrins .

Stability :

  • Hydrolysis of the diazepane ring occurs at pH < 5; lyophilization in citrate buffer (pH 6.0) enhances shelf life .

In Vivo Delivery :

  • For oral administration, use corn oil/Tween 80 emulsions (20% w/v) to improve bioavailability .

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